N-(2,2-difluoroethyl)pyridin-4-amine

Description

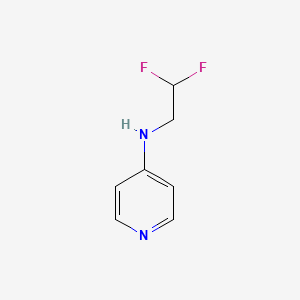

N-(2,2-Difluoroethyl)pyridin-4-amine is a fluorinated amine derivative featuring a pyridine ring substituted at the 4-position with a 2,2-difluoroethylamine group. Its molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol. This dual functionality makes it a candidate for applications in medicinal chemistry, agrochemicals, and materials science, particularly where fluorine substitution enhances metabolic stability or bioavailability .

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)pyridin-4-amine |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)5-11-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,10,11) |

InChI Key |

KIDYNVZBZOEYET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with a difluoroethylating agent. One common method is the nucleophilic substitution reaction where pyridin-4-amine reacts with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(2,2-difluoroethyl)pyridin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,2-difluoroethyl)pyridin-4-amine with structurally related amines, focusing on electronic effects, steric properties, and functional group interactions.

N-Methyl-N-(2,2,2-Trifluoroethyl)piperidin-4-amine

- Structure : Piperidine ring substituted with methyl and trifluoroethyl groups.

- Molecular Formula : C₈H₁₅F₃N₂

- The piperidine ring (saturated) contrasts with the aromatic pyridine, affecting hydrogen-bonding and π-π interactions.

- Applications : Used in medicinal chemistry for its enhanced lipophilicity and metabolic stability .

1-(2,2-Difluoroethyl)-N-(4-Methoxybenzyl)-1H-pyrazol-4-amine

- Structure : Pyrazole ring with difluoroethyl and 4-methoxybenzyl substituents.

- Molecular Formula : C₁₃H₁₅F₂N₃O

- Key Differences: The pyrazole ring (five-membered heterocycle) offers distinct electronic properties compared to pyridine.

- Applications : Explored in agrochemicals for its stability and pesticidal activity .

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Pyrimidine core with fluorophenyl, methoxyphenylaminomethyl, and phenyl substituents.

- Molecular Formula : C₂₆H₂₄FN₅O

- Key Differences :

Structural and Functional Comparison Table

Key Research Findings

- Electronic Effects : Fluorine substitution (difluoroethyl vs. trifluoroethyl) modulates electron density, influencing reactivity and metabolic stability. For example, trifluoroethyl derivatives exhibit stronger electron-withdrawing effects, while difluoroethyl groups balance lipophilicity and polarity .

- Hydrogen-Bonding Networks : Pyridine and pyrimidine derivatives leverage aromatic rings for π-π stacking and N–H⋯N hydrogen bonds, critical for biological activity (e.g., antimicrobial agents in pyrimidines) .

- Synthetic Accessibility : this compound derivatives are synthesized via reductive amination or palladium-catalyzed hydrogenation, similar to methods described for tetrahydro-2H-pyran-4-amine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.